molecular formula C14H17NO4 B1430298 methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate CAS No. 1616502-84-1

methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate

Cat. No. B1430298
M. Wt: 263.29 g/mol
InChI Key: ZUZHKCUJIWMMFX-QPEQYQDCSA-N
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Description

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate, also known as rosmarinic acid methyl ester, is a natural compound found in plants of the Lamiaceae family. It has been widely studied for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate and related compounds have been employed in the synthesis of heterocyclic systems, including pyrido-[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, pyrido[1,2-a]-pyridin-4-ones, and 2H-1-benzopyran-2-ones. These compounds are synthesized through reactions involving reagents prepared from corresponding acetoacetic esters, demonstrating the compound's utility as a precursor in the synthesis of complex organic molecules with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Preparation of β-Lactams

The compound is also instrumental in the synthesis of β-lactams, a class of antibiotics. Treatment of its derivatives with conc. HBr solution leads to regioselectively transformed products, which upon further reactions yield β-lactams with exocyclic alkylidene and methylidene groups. This showcases its application in generating antibiotic molecules through strategic chemical transformations (Buchholz & Hoffmann, 1991).

Antimicrobial Activity

Furthermore, derivatives of methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate have been synthesized and evaluated for their antimicrobial activity. This research indicates the compound's potential as a scaffold for developing new antimicrobial agents, highlighting its relevance in medicinal chemistry (Gein et al., 2020).

Crystal Packing and Molecular Interactions

In crystallography, studies involving related compounds emphasize the role of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of ethyl derivatives. These findings contribute to understanding molecular interactions and designing materials with specific physical properties (Zhang, Wu, & Zhang, 2011).

Catalytic Transformations

The versatility of this compound extends to its use in catalytic transformations, such as benzylation of 1,3-dicarbonyl compounds. These transformations highlight the compound's utility in organic synthesis, particularly in the efficient synthesis of pharmacologically relevant molecules (Kischel et al., 2007).

properties

IUPAC Name

methyl (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-8-5-11(17)6-9(2)12(8)7-13(14(18)19-4)15-10(3)16/h5-7,17H,1-4H3,(H,15,16)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZHKCUJIWMMFX-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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